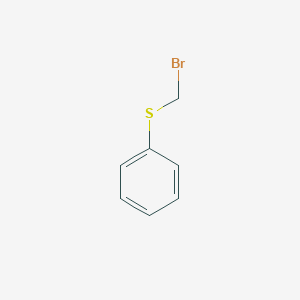

m-Bromomethylthiobenzene

Descripción

m-Bromomethylthiobenzene (C₇H₇BrS) is a brominated aromatic compound characterized by a benzene ring substituted with a bromine atom and a methylthio group (-SCH₃) in the meta position. This structural arrangement confers unique physicochemical properties, such as moderate polarity, reactivity in nucleophilic substitutions, and stability under ambient conditions. The compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications, where its bromine and sulfur moieties enable further functionalization .

Propiedades

Fórmula molecular |

C7H7BrS |

|---|---|

Peso molecular |

203.10 g/mol |

Nombre IUPAC |

bromomethylsulfanylbenzene |

InChI |

InChI=1S/C7H7BrS/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |

Clave InChI |

JZAGTAOFAPHPIH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)SCBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Substituent Differences

| Compound | Substituents | Position | Functional Groups |

|---|---|---|---|

| m-Bromomethylthiobenzene | Bromine, Methylthio (-SCH₃) | Meta | Aromatic, Thioether |

| p-Bromoacetophenone | Bromine, Acetyl (-COCH₃) | Para | Aromatic, Ketone |

| 4-Bromoaniline | Bromine, Amino (-NH₂) | Para | Aromatic, Amine |

| Bromobenzene | Bromine | N/A (monosubstituted) | Aromatic, Halide |

| o-Bromoanisole | Bromine, Methoxy (-OCH₃) | Ortho | Aromatic, Ether |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The methylthio group in m-Bromomethylthiobenzene is weakly electron-donating due to sulfur’s polarizability, contrasting with the strongly electron-withdrawing acetyl group in p-Bromoacetophenone. This difference influences reactivity in electrophilic aromatic substitution (EAS) and cross-coupling reactions .

- Positional Effects : Meta-substituted bromine in m-Bromomethylthiobenzene reduces steric hindrance compared to ortho-substituted analogs like o-Bromoanisole, enhancing its utility in sterically demanding reactions.

- Functional Group Reactivity: The thioether group in m-Bromomethylthiobenzene can undergo oxidation to sulfoxides or sulfones, whereas amino groups in 4-Bromoaniline participate in diazotization or acylation reactions .

Physicochemical Properties

- Boiling/Melting Points: Brominated aromatics with polar substituents (e.g., -NH₂ in 4-Bromoaniline) exhibit higher melting points due to hydrogen bonding, whereas non-polar analogs like Bromobenzene have lower boiling points.

- Solubility : The methylthio group enhances solubility in organic solvents compared to halogen-only analogs (e.g., Bromobenzene).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.